molecular formula C34H46N2O9S B14163484 Belladonnine bisulfate monohydrate CAS No. 5908-89-4

Belladonnine bisulfate monohydrate

Cat. No.: B14163484
CAS No.: 5908-89-4
M. Wt: 658.8 g/mol
InChI Key: RDFVUAKFQVGDJQ-UHFFFAOYSA-N
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Description

Sodium bisulfate monohydrate (NaHSO₄·H₂O) is a hydrated acidic salt widely used in industrial and laboratory applications. Its molecular weight is 138.07 g/mol, with a melting point of 58.5°C and density of 1.8 g/cm³ . The compound is highly soluble in water (50 g/100 mL at 0°C, increasing to 100 g/100 mL at 100°C) but decomposes in alcohol .

Properties

CAS No.

5908-89-4

Molecular Formula

C34H46N2O9S

Molecular Weight

658.8 g/mol

IUPAC Name

1-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-O-phenyl 4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;sulfuric acid;hydrate

InChI

InChI=1S/C34H42N2O4.H2O4S.H2O/c1-35-23-12-13-24(35)19-22(18-23)34(33(38)40-27-8-4-3-5-9-27)17-16-30(29-10-6-7-11-31(29)34)32(37)39-28-20-25-14-15-26(21-28)36(25)2;1-5(2,3)4;/h3-11,22-26,28,30H,12-21H2,1-2H3;(H2,1,2,3,4);1H2

InChI Key

RDFVUAKFQVGDJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C3(CCC(C4=CC=CC=C43)C(=O)OC5CC6CCC(C5)N6C)C(=O)OC7=CC=CC=C7.O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Belladonnine bisulfate monohydrate can be synthesized through the cyclization of apoatropine, a dimer of atropic acid belladonnic, and N-methyl tropine belladonnate. The reaction typically involves the use of ethyl acetate as a solvent, and the product is obtained as crystals with a melting point of 129°C .

Industrial Production Methods

Industrial production of this compound involves the extraction of belladonnine from plants of the Solanaceae family, followed by its conversion to the bisulfate monohydrate form. This process includes purification steps such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Belladonnine bisulfate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Belladonnine bisulfate monohydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of belladonnine bisulfate monohydrate involves its interaction with muscarinic receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors. It acts as a competitive antagonist, blocking the binding of acetylcholine and thereby inhibiting its effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .

Comparison with Similar Compounds

Physical and Chemical Properties :

Property Sodium Bisulfate Monohydrate Potassium Bisulfate
Molecular Formula NaHSO₄·H₂O KHSO₄
Molecular Weight (g/mol) 138.07 136.17
Melting Point (°C) 58.5 214 (decomposes)
Solubility in Water 50–100 g/100 mL 36 g/100 mL (20°C)

Performance in Air Scrubbers :

  • Potassium bisulfate outperformed sodium bisulfate monohydrate and NaHSO₄ in nitrogen capture efficiency at high airflow rates (15,981 m³/h), though both surpassed HCl, HNO₃, and H₃PO₄ .
  • At 10,367 m³/h, sodium bisulfate monohydrate matched Al-based compounds and FeCl₃ in efficiency .

Cost and Availability :

  • Sodium bisulfate monohydrate is commercially available at lower costs (e.g., 1 kg for JPY 7,600) compared to potassium bisulfate, which is less commonly marketed .

Comparison with Sodium Bisulfite (NaHSO₃)

Functional Differences :

Property Sodium Bisulfate Monohydrate Sodium Bisulfite
Primary Use Acid catalyst, pH adjustment Reducing agent, preservative
Melting Point (°C) 58.5 150
Price (JPY/kg) 7,600 16,100

Sodium bisulfite is more expensive and specialized for applications like food preservation and photographic chemicals, whereas sodium bisulfate monohydrate is preferred for its catalytic versatility and cost-effectiveness in bulk industrial processes .

Comparison with Mineral Acids (HCl, HNO₃, H₃PO₄)

Performance in Nitrogen Capture :

  • Sodium bisulfate monohydrate and KHSO₄ showed superior nitrogen capture efficiency (15–20% higher) compared to HCl, HNO₃, and H₃PO₄ in scrubber systems at 60 Hz .
  • Mineral acids are less favored due to higher volatility and safety risks (e.g., HCl’s corrosive fumes).

Environmental Impact :

  • Sodium bisulfate monohydrate is less toxic and easier to handle than HNO₃ or HCl, which require stringent disposal protocols .

Application-Specific Comparisons

Catalysis :

  • Sodium bisulfate monohydrate outperforms traditional catalysts like H₂SO₄ in esterification due to its recyclability and reduced byproduct formation .
  • In contrast, Al and Fe compounds, while effective in scrubbers, are less efficient in organic synthesis due to metal contamination risks .

Hydrolysis :

  • Sodium bisulfate monohydrate’s mild acidity (pKa ~1.99) makes it ideal for biomass hydrolysis, whereas stronger acids like H₂SO₄ degrade sensitive polysaccharides .

Market and Regulatory Landscape

  • Global Demand: Sodium bisulfate monohydrate consumption is forecasted to grow at 3.8% CAGR (2020–2046), driven by green chemistry initiatives .
  • Regulatory Status: Classified as corrosive (EU Index C) but approved for organic synthesis under USDA guidelines when derived from non-GMO sources .

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